

# Application Notes and Protocols: Synthesis of Pyrano[3,2-c]quinoline-4-carboxylates

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## Compound of Interest

**Compound Name:** Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate

**Cat. No.:** B175830

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These application notes provide detailed protocols for the synthesis of pyrano[3,2-c]quinoline-4-carboxylates, a class of heterocyclic compounds with significant potential in medicinal chemistry. The methodologies outlined are based on established, peer-reviewed procedures, emphasizing efficiency, and yield.

## Introduction

Pyrano[3,2-c]quinoline derivatives are prevalent scaffolds in natural alkaloids and exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.<sup>[1][2]</sup> The synthesis of these compounds, particularly with a carboxylate moiety at the C-4 position, is of great interest for the development of novel therapeutic agents. This document details robust and reproducible methods for their preparation.

## Synthetic Approaches

The synthesis of ethyl 2-amino-4-(furan-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylates can be achieved through a multi-component reaction involving substituted 4-hydroxy-2-oxo-1,2-dihydroquinolines and ethyl (E)-2-cyano-3-(furan-2-yl)acrylate.<sup>[3][4]</sup> This reaction can be performed under both conventional heating and microwave irradiation, with the latter offering significantly reduced reaction times and improved yields.<sup>[3]</sup>

Another versatile method involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in the presence of a catalytic amount of triethylamine in absolute ethanol.<sup>[5]</sup> This approach provides a direct route to ethyl 5,6-dihydro-2,5-dioxo-2H-pyrano[3,2-c]quinoline-4-carboxylates in good yields.<sup>[5]</sup>

## Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates (3a-h)<sup>[3][6]</sup>

Compound	Method I (Conventional Heating)	Method II (Microwave Irradiation)
Time (h)	Yield (%)	
3a	6	75
3b	6	78
3c	5	80
3d	7	70
3e	7	72
3f	8	65
3g	8	68
3h	9	60

Table 2: Synthesis of Ethyl 5,6-dihydro-2,5-dioxo-6,9-disubstituted-2H-pyrano[3,2-c]quinoline-4-carboxylates via Reaction of 2,4(1H,3H)-quinolinediones and Diethyl Acetylenedicarboxylate<sup>[5]</sup>

Starting Quinolinedione	Product	Yield (%)
4-hydroxy-1-phenylquinolin-2(1H)-one	Ethyl 5,6-dihydro-2,5-dioxo-6-phenyl-2H-pyrano[3,2-c]quinoline-4-carboxylate	Good
6-Bromo-4-hydroxy-1-phenylquinolin-2(1H)-one	Ethyl 9-bromo-5,6-dihydro-2,5-dioxo-6-phenyl-2H-pyrano[3,2-c]quinoline-4-carboxylate	Good
6-Chloro-4-hydroxy-1-phenylquinolin-2(1H)-one	Ethyl 9-chloro-5,6-dihydro-2,5-dioxo-6-phenyl-2H-pyrano[3,2-c]quinoline-4-carboxylate	Good

## Experimental Protocols

### Protocol 1: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylates (3a-h)[3][4]

#### Materials:

- Substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1a-h)
- Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2)
- Anhydrous Ethanol
- Potassium Carbonate ( $K_2CO_3$ )
- Microwave Reactor

#### Procedure:

- In a microwave-safe vessel, combine the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1a-h) (1 mmol), ethyl (E)-2-cyano-3-(furan-2-yl)acrylate (2) (1 mmol), and a catalytic amount of potassium carbonate ( $K_2CO_3$ ).

- Add anhydrous ethanol (10 mL) to the mixture.
- Seal the vessel and place it in the microwave reactor.
- Irradiate the reaction mixture at a suitable temperature and time as indicated in Table 1.
- After the reaction is complete, allow the mixture to cool to room temperature.
- The solid product is collected by filtration, washed with cold ethanol, and dried to afford the pure ethyl 2-amino-4-(furan-2-yl)-5-oxo-pyrano[3,2-c]quinoline-3-carboxylate derivatives (3a-h).

## Protocol 2: Synthesis of Ethyl 5,6-dihydro-2,5-dioxo-2H-pyrano[3,2-c]quinoline-4-carboxylates[5]

### Materials:

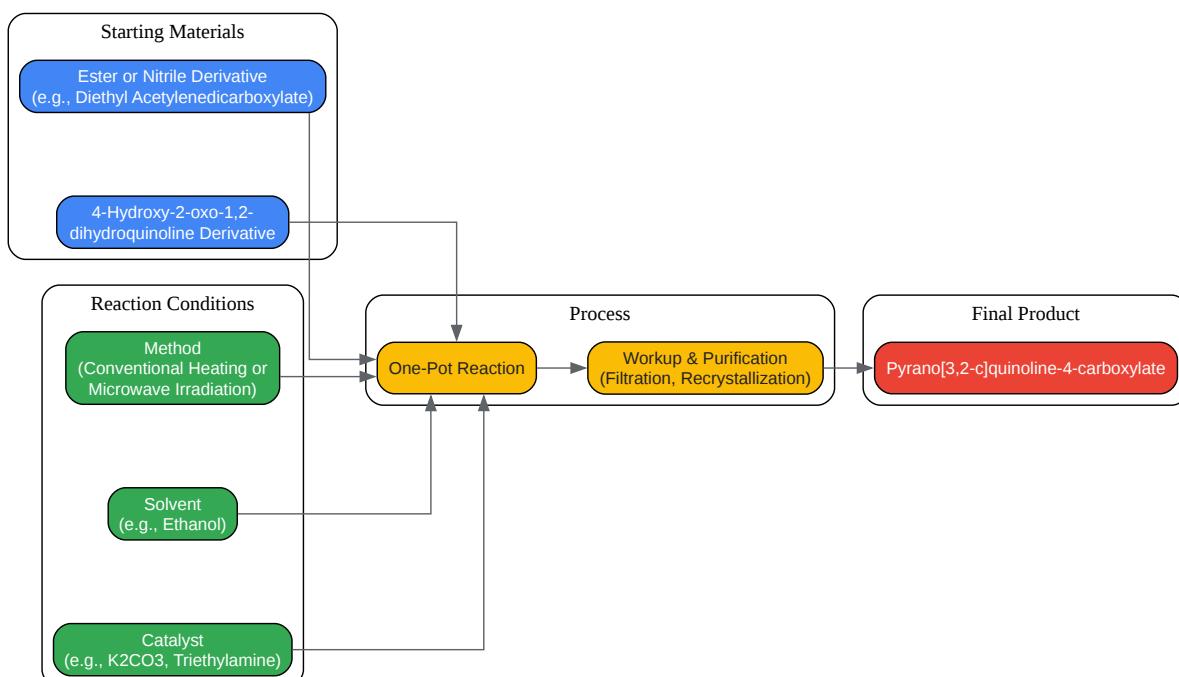
- Substituted 2,4(1H,3H)-quinolinedione
- Diethyl acetylenedicarboxylate
- Absolute Ethanol
- Triethylamine

### Procedure:

- Dissolve an equimolar amount of the substituted 2,4(1H,3H)-quinolinedione in absolute ethanol in a round-bottom flask.
- Add an equimolar amount of diethyl acetylenedicarboxylate to the solution.
- Add a catalytic amount of triethylamine to the reaction mixture.
- Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction, the solvent is removed under reduced pressure.

- The resulting residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl 5,6-dihydro-2,5-dioxo-2H-pyranolo[3,2-c]quinoline-4-carboxylate.

## Visualizations



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